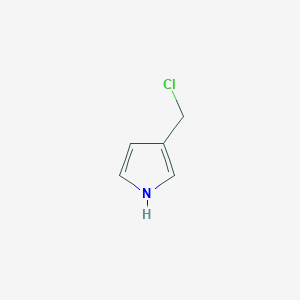

3-(Chloromethyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClN |

|---|---|

Molecular Weight |

115.56 g/mol |

IUPAC Name |

3-(chloromethyl)-1H-pyrrole |

InChI |

InChI=1S/C5H6ClN/c6-3-5-1-2-7-4-5/h1-2,4,7H,3H2 |

InChI Key |

YSWYTNFIIFKACS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC=C1CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethyl 1h Pyrrole and Its Precursors

Direct Chloromethylation Strategies

Directly introducing a chloromethyl group onto the pyrrole (B145914) ring is challenging due to the high reactivity of pyrrole towards electrophiles and acidic conditions. Electrophilic substitution on an unsubstituted 1H-pyrrole ring preferentially occurs at the C2 (α) position, as the resulting cationic intermediate (σ-complex) is more effectively stabilized by the nitrogen lone pair. nih.gov Therefore, achieving selective C3 (β) chloromethylation requires specific strategies to override this inherent reactivity pattern.

Electrophilic Chloromethylation Approaches

To achieve substitution at the less reactive β-position, a common strategy involves the use of a bulky protecting group on the pyrrole nitrogen. Groups such as the triisopropylsilyl (TIPS) moiety sterically encumber the α-positions (C2 and C5), thereby directing incoming electrophiles to the C3 position. johnshopkins.edunsf.gov While this approach is well-documented for the selective 3-bromination of 1-(triisopropylsilyl)pyrrole, the same principle can be applied to direct chloromethylation. johnshopkins.edunsf.gov

The chloromethylation reaction itself typically employs reagents that can generate a chloromethyl cation or an equivalent electrophilic species. Common chloromethylating agents include a combination of formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether, often in the presence of a Lewis acid catalyst. However, the strong acidic conditions associated with these reagents can cause polymerization of the sensitive pyrrole ring.

Optimization of Reaction Conditions and Reagent Stoichiometry for Selective Chloromethylation

Careful optimization of reaction parameters is critical to favor the formation of the desired 3-(chloromethyl)-1H-pyrrole and minimize the formation of byproducts. Key variables include temperature, solvent, reaction time, and the molar ratio of reactants.

Temperature: Due to the high reactivity of pyrroles, chloromethylation reactions are typically conducted at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and prevent thermal degradation or polymerization.

Reagent Stoichiometry: Using a slight excess of the pyrrole substrate relative to the chloromethylating agent can help reduce the incidence of polysubstitution, where multiple chloromethyl groups are added to the same ring. Precise control over the stoichiometry is essential for maximizing the yield of the mono-substituted product.

Solvent: The choice of an inert, anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran, is crucial to prevent unwanted side reactions and to ensure the stability of the reagents and intermediates.

Mitigation of Side Reactions and Byproduct Formation

The primary side reactions in the direct chloromethylation of pyrrole are polymerization and polysubstitution. Polymerization is often initiated by the strongly acidic conditions of the reaction, which can protonate the pyrrole ring and lead to uncontrolled chain reactions. Polysubstitution, particularly di-chloromethylation at available positions, is another common issue.

Strategies to mitigate these issues include:

Use of Milder Reagents: Employing less aggressive chloromethylating agents or using buffered conditions can reduce the acidity of the reaction medium, thus suppressing polymerization.

Controlled Addition: Slow, dropwise addition of the chloromethylating agent to the pyrrole solution at low temperature helps to maintain a low concentration of the electrophile, favoring mono-substitution over polysubstitution.

Indirect Synthesis via Functional Group Interconversion

Indirect methods, which involve modifying a pre-existing substituent at the C3 position, often provide a more controlled and higher-yielding route to this compound. These multi-step sequences avoid the harsh conditions and regioselectivity problems associated with direct chloromethylation.

Preparation from Formyl or Hydroxymethyl Pyrrole Derivatives

A reliable and widely used indirect route begins with a C3-functionalized pyrrole, such as 1H-pyrrole-3-carbaldehyde or (1H-pyrrol-3-yl)methanol.

The synthetic sequence typically involves two steps:

Reduction of the Aldehyde: If starting with 1H-pyrrole-3-carbaldehyde, the formyl group is first reduced to a hydroxymethyl group to yield (1H-pyrrol-3-yl)methanol. This reduction can be efficiently accomplished using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Conversion of the Alcohol to the Chloride: The resulting primary alcohol, (1H-pyrrol-3-yl)methanol, is then converted into the target this compound. This transformation is a standard procedure in organic synthesis and can be achieved with several common reagents that convert alcohols to alkyl chlorides. sid.ir Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose, often used in an inert solvent like dichloromethane and sometimes in the presence of a base like triethylamine (B128534) to neutralize the acidic byproduct. sid.irorgsyn.org

| Reagent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., CH₂Cl₂), often with a base (e.g., pyridine, triethylamine), 0 °C to room temperature. | Readily available; gaseous byproducts (SO₂, HCl) are easily removed. | orgsyn.orgresearchgate.net |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), often with a catalytic amount of DMF (Vilsmeier-Haack conditions), low temperature. | High reactivity; clean conversion with gaseous byproducts (CO, CO₂, HCl). | sid.ir |

| Phosphorus Trichloride (PCl₃) | Inert solvent, often requires heating. | Effective for primary alcohols. |

Halogen Exchange Reactions for Chloromethyl Moiety Introduction

Another indirect strategy for introducing the chloromethyl group is through a halogen exchange reaction, commonly known as the Finkelstein reaction. science.gov This method involves the nucleophilic substitution of a different halogen atom on the methyl group (e.g., bromine or iodine) with a chloride ion.

The synthesis would proceed from a precursor such as 3-(bromomethyl)-1H-pyrrole or 3-(iodomethyl)-1H-pyrrole. This precursor would be treated with a source of chloride ions, such as sodium chloride or lithium chloride, in a suitable solvent like acetone (B3395972) or DMF. The success of the reaction depends on the relative nucleophilicity of the halides and solubility principles. For instance, converting an alkyl iodide to an alkyl chloride is generally feasible. While direct halogen exchange on aryl halides can be difficult, exchange on a benzylic-type (or in this case, pyrrolylmethyl) halide is more straightforward. science.gov This method can be particularly useful if the corresponding bromo- or iodomethylpyrrole is more readily accessible than the hydroxymethyl derivative.

| Strategy | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Direct Chloromethylation | Single-step reaction of an N-protected pyrrole with a chloromethylating agent. | Fewer synthetic steps (atom economy). | Poor regioselectivity without N-protection; risk of polymerization and polysubstitution; harsh reaction conditions. |

| Indirect (via Hydroxymethyl) | 1. Reduction of 1H-pyrrole-3-carbaldehyde. 2. Chlorination of (1H-pyrrol-3-yl)methanol. | Excellent regiocontrol; milder conditions; generally higher yields; avoids polymerization. | Multi-step process. |

| Indirect (via Halogen Exchange) | Nucleophilic substitution on 3-(bromomethyl)- or 3-(iodomethyl)-1H-pyrrole with a chloride salt. | Useful if the starting halomethyl derivative is readily available. | Requires synthesis of the starting halomethylpyrrole; reaction equilibrium can be unfavorable. |

Multi-Component Reaction Approaches to Substituted Pyrroles as Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecular architectures, such as substituted pyrroles, in a single synthetic operation. bohrium.com These reactions are particularly well-suited for generating pyrroles with functionalities at the 3-position, which can serve as precursors to this compound.

A notable example is the sequential multi-component synthesis of N-arylpyrrole-3-carbaldehydes. This method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde (B1195056) and in situ generated aryl- or heteroarylimines, followed by an oxidative aromatization using 2-iodoxybenzoic acid (IBX) in a one-pot operation. rsc.orgrsc.org This approach provides direct access to 3-formylpyrroles, which are key intermediates for the synthesis of this compound. The reaction is highly versatile, accommodating a range of aromatic and heteroaromatic aldehydes and amines, affording the desired products in moderate to good yields. rsc.orgresearchgate.net

Another versatile MCR approach for the synthesis of functionalized pyrroles is the Hantzsch pyrrole synthesis. While traditionally a four-component reaction, modern variations have improved its efficiency and scope. A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed utilizing the Hantzsch reaction of β-ketoesters, amines, and α-haloketones. syrris.comresearchgate.netscispace.com This method often employs tert-butyl acetoacetate, where the generated HBr byproduct facilitates the in situ hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. syrris.com These 3-carboxy pyrroles can then be further functionalized.

The following table summarizes representative examples of multi-component reactions for the synthesis of 3-substituted pyrrole precursors.

| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1 | 4-Nitrobenzaldehyde | 4-Methoxyaniline | Succinaldehyde | Proline, IBX | 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde | 80 | rsc.org |

| 2 | 3,4-Dichlorobenzaldehyde | 4-Methoxyaniline | Succinaldehyde | Proline, IBX | 2-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 73 | rsc.org |

| 3 | 2-(Trifluoromethyl)benzaldehyde | 4-Methoxyaniline | Succinaldehyde | Proline, IBX | 1-(4-Methoxyphenyl)-2-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carbaldehyde | 75 | rsc.org |

| 4 | Furan-2-carbaldehyde | 4-Methoxyaniline | Succinaldehyde | Proline, IBX | 2-(Furan-2-yl)-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | 64 | rsc.org |

| 5 | 2-Hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one | 3-Oxobutanenitrile | 4-Fluoroaniline | Acetic Acid | 5-(4-(Methylsulfonyl)phenyl)-4-cyano-2-methyl-1-(4-fluorophenyl)-1H-pyrrole-3-carboxamide | 53 | ntu.edu.sg |

The conversion of these 3-substituted precursors to this compound involves standard organic transformations. The 3-formyl group can be reduced to a 3-(hydroxymethyl) group using a mild reducing agent such as sodium borohydride. acs.org Similarly, 3-carboxy pyrroles can be reduced to the corresponding alcohol, often via an ester intermediate. The resulting 3-(hydroxymethyl)-1H-pyrrole can then be converted to this compound using a variety of chlorinating agents, such as thionyl chloride or phosphorus oxychloride.

Green Chemistry Approaches in Pyrrole Synthesis Relevant to Chloromethylation

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing precursors for this compound, several green methodologies have been developed for the construction of the pyrrole ring.

The Paal-Knorr synthesis, a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, has been adapted to greener conditions. organic-chemistry.org For instance, the reaction can be performed under solvent-free and catalyst-free conditions, simply by stirring the reactants at room temperature. uctm.edu The use of water as a solvent, often in the presence of a mild and recyclable catalyst like iron(III) chloride, also represents a greener alternative to traditional organic solvents. organic-chemistry.org

Ultrasound-assisted synthesis has emerged as another green technique. The application of ultrasound can significantly reduce reaction times and improve yields in the synthesis of pyrrole derivatives, often at room temperature and in aqueous media. semanticscholar.org For example, the synthesis of 5-aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters from arylglyoxal hydrates and β-dicarbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) is achieved in minutes under ultrasound irradiation. semanticscholar.org

Furthermore, the development of enzymatic methods for the selective functionalization of the pyrrole ring offers a promising green alternative to traditional chemical methods. The flavin-dependent halogenase PrnC has been shown to regioselectively chlorinate the C3 position of certain pyrrole substrates. nih.gov This biocatalytic approach operates under mild, aqueous conditions and avoids the use of harsh and often non-selective chemical chlorinating agents. nih.govgoogle.com While direct enzymatic chloromethylation is not yet established, the selective introduction of a chlorine atom at the 3-position could provide a valuable handle for further functionalization towards the desired chloromethyl group.

The following table highlights some green chemistry approaches for the synthesis of substituted pyrroles.

| Entry | Reaction Type | Green Aspect | Catalyst/Conditions | Product Type | Reference |

| 1 | Paal-Knorr | Solvent-free, Catalyst-free | Stirring at room temperature | N-substituted pyrroles | uctm.edu |

| 2 | Paal-Knorr | Aqueous medium | Iron(III) chloride | N-substituted pyrroles | organic-chemistry.org |

| 3 | Hantzsch-type | Ultrasound-assisted | Room temperature, aqueous media | 5-Aryl-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylic acid esters | semanticscholar.org |

| 4 | Halogenation | Biocatalysis | Flavin-dependent halogenase PrnC | 3-Chloropyrrole derivatives | nih.gov |

| 5 | Hantzsch | Continuous flow | Microreactor, in situ byproduct utilization | Pyrrole-3-carboxylic acids | syrris.com |

Reactivity and Reaction Pathways of 3 Chloromethyl 1h Pyrrole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of 3-(Chloromethyl)-1H-pyrrole is a good leaving group, making the benzylic-like carbon atom susceptible to attack by a wide range of nucleophiles. This reactivity is central to the synthetic utility of the compound.

Amination Reactions

Amination of haloalkanes is a fundamental transformation for the introduction of nitrogen-containing functional groups. While direct studies on the amination of this compound are not extensively detailed in the available literature, the reaction of 3-aminopyrrole with chloropyrimidines has been studied, demonstrating the nucleophilic character of the amino group on the pyrrole (B145914) ring which can displace a chlorine atom. This suggests that the reverse reaction, where an amine displaces the chlorine from the chloromethyl group of this compound, is a feasible and expected pathway for the synthesis of 3-(aminomethyl)-1H-pyrrole derivatives. The reaction would likely proceed via a standard SN2 mechanism, with the amine acting as the nucleophile.

In a related context, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various aniline derivatives has been shown to proceed effectively in water, often promoted by hydrochloric acid. nih.gov Although this reaction occurs at a chloropyrimidine core fused to a pyrrole ring, it highlights the compatibility of the pyrrole moiety with amination conditions. The success of these reactions depends on factors such as the steric and electronic properties of the amine nucleophile. nih.gov

| Starting Material | Amine Nucleophile | Product | Reaction Conditions | Reference |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-anilino-7H-pyrrolo[2,3-d]pyrimidine | HCl, Water | nih.gov |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Various anilines | Corresponding 4-amino derivatives | HCl, Water | nih.gov |

Azidation Reactions

The conversion of the chloromethyl group to an azidomethyl group is a valuable transformation, as azides can be further converted into amines, triazoles, and other nitrogen-containing heterocycles. The synthesis of azidomethyl-substituted pyrroles has been reported, demonstrating the viability of this nucleophilic substitution. For instance, (R)-2-(azidomethyl)-1-(1-phenylethyl)-5-propyl-1H-pyrrole and other 2-azidomethyl pyrrole derivatives have been synthesized in good yields. nih.gov These syntheses likely proceed through the reaction of the corresponding chloromethyl or bromomethyl pyrrole with an azide source, such as sodium azide, in a suitable solvent like DMF or DMSO.

The following table summarizes the synthesis of various 2-(azidomethyl)pyrrole derivatives, which serves as a strong precedent for the analogous reaction with this compound.

| Product | Yield | Reference |

| (R)-2-(Azidomethyl)-1-(1-phenylethyl)-5-propyl-1H-pyrrole | 85% | nih.gov |

| 2-(Azidomethyl)-1-benzyl-5-(4-methoxyphenyl)-1H-pyrrole | 85% | nih.gov |

| (R)-2-(Azidomethyl)-3-methyl-5-phenyl-1-(1-phenylethyl)-1H-pyrrole | 75% | nih.gov |

| (R)-2-(Azidomethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3-methyl-1-(1-phenylethyl)-1H-pyrrole | 72% | nih.gov |

Thiolation and Other Heteroatom Nucleophile Reactions

The chloromethyl group of this compound is also reactive towards sulfur-centered and other heteroatom nucleophiles. The nucleophilic aromatic substitution (SNAr) of heteroaryl halides with thiols is a well-established method for the formation of carbon-sulfur bonds. nih.gov While this typically involves substitution on the aromatic ring itself, the high reactivity of the chloromethyl group allows for analogous SN2 reactions.

The synthesis of various 2-thio-substituted pyrrole derivatives has been reported, providing insight into the potential thiolation reactions of this compound. For example, 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids and 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles have been synthesized through the reaction of a suitable pyrrole precursor with mercaptoacetic acid and 2-mercaptoethanol, respectively. nih.gov These reactions highlight the utility of thiol-containing nucleophiles in functionalizing the pyrrole core.

An interesting case of nucleophilic substitution involving a selenium-containing intermediate has been observed in the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol. mdpi.com This reaction proceeds through a complex pathway involving the formation of a seleniranium intermediate and attack at multiple centers. mdpi.com While not a direct analogue, this study showcases the diverse reactivity of halomethyl-substituted heterocycles with sulfur nucleophiles.

| Pyrrole Precursor | Thiol Nucleophile | Product | Reference |

| 2-(2-oxo-2-arylethyl)malononitriles | 2-Mercaptoacetic acid | 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acids | nih.gov |

| 2-(2-oxo-2-arylethyl)malononitriles | 2-Mercaptoethanol | 2-[(2-hydroxyethyl)-thio]-5-aryl-1H-pyrrole-3-carbonitriles | nih.gov |

Stereochemical Control and Regioselectivity in Substitution

The stereochemical outcome of nucleophilic substitution at the chloromethyl group of a chiral, N-substituted this compound would be expected to proceed with inversion of configuration via an SN2 mechanism, assuming the reaction occurs directly at the chiral center if one were present on the substituent. However, the available literature does not provide specific examples of stereocontrolled substitutions on this compound itself.

Regioselectivity becomes a key consideration when the pyrrole ring is further substituted with other reactive sites. For instance, in polyfunctionalized pyrroles, the reaction with a nucleophile can occur at different positions. A study on 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde showed that its reaction with secondary amines leads to condensation at the 2-carbaldehyde group, while its N-alkyl derivatives undergo substitution of the 5-chloro group. researchgate.net This demonstrates that the presence and nature of substituents on the pyrrole ring and its nitrogen atom can direct the regiochemical course of the reaction. Therefore, for a substituted this compound, the outcome of a nucleophilic substitution would depend on the interplay of steric and electronic effects of the other substituents present on the ring.

Coupling Reactions Involving the Chloromethyl Moiety

The chloromethyl group can also participate in various carbon-carbon bond-forming cross-coupling reactions, although this application is less common than for aryl or vinyl halides.

Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex organic molecules. While reactions like Suzuki, Heck, and Sonogashira typically involve the coupling of organometallic reagents with aryl or vinyl halides, the reactivity of benzylic-type halides like this compound can also be exploited.

The synthesis of di- and triarylsubstituted pyrroles has been achieved through sequential regioselective cross-coupling reactions of brominated pyrroles, demonstrating the utility of palladium catalysis in functionalizing the pyrrole ring. researchgate.net Furthermore, the synthesis of 2-aryl pyrroles from boryl and stannyl alkynes via a one-pot sequential titanium-catalyzed pyrrole synthesis followed by a cross-coupling reaction has also been reported. nih.gov These examples underscore the potential for developing cross-coupling methodologies for this compound to create a diverse range of substituted pyrrole derivatives.

Mechanistic Studies of Metal-Catalyzed Coupling Reactions

While specific mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity in metal-catalyzed cross-coupling reactions can be inferred from established mechanisms for similar benzylic and heterocyclic halides. These reactions, typically catalyzed by palladium or nickel complexes, are fundamental in carbon-carbon and carbon-heteroatom bond formation.

The general catalytic cycle for these cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of the organohalide, in this case, this compound, to a low-valent metal center (e.g., Pd(0) or Ni(0)). This step involves the cleavage of the C-Cl bond and the formation of a new organometallic complex where the metal is inserted between the pyrrole-3-ylmethyl group and the chlorine atom, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)). The facility of this step is influenced by the bond dissociation energy of the C-Cl bond and the electron density at the metal center.

Transmetalation: Following oxidative addition, a transmetalation step occurs where an organometallic nucleophile (e.g., an organoboron reagent in Suzuki coupling, an organozinc reagent in Negishi coupling, or a Grignard reagent in Kumada coupling) transfers its organic group to the metal center of the organometallic intermediate formed in the previous step. This displaces the halide ion and forms a new diorganometallic complex.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the metal center couple to form the new carbon-carbon bond, and the metal catalyst is regenerated in its initial low-valent state, allowing it to re-enter the catalytic cycle.

The nature of the catalyst, including the metal and its associated ligands, plays a crucial role in the efficiency and selectivity of the coupling reaction. For instance, nickel catalysts are sometimes employed and can exhibit different mechanistic pathways, potentially involving radical intermediates, especially with alkyl halides. wikipedia.org

Below is a table summarizing the key components of common metal-catalyzed cross-coupling reactions applicable to this compound.

| Coupling Reaction | Catalyst (Typical) | Nucleophile | Key Features |

| Suzuki Coupling | Palladium(0) complexes | Organoboron compounds (e.g., boronic acids or esters) | Generally tolerant to a wide range of functional groups; requires a base. mdpi.comresearchgate.net |

| Negishi Coupling | Palladium(0) or Nickel(0) complexes | Organozinc compounds | Highly effective for sp2-sp3 coupling; organozinc reagents are typically prepared in situ. wikipedia.orgorganic-chemistry.org |

| Kumada Coupling | Palladium(II) or Nickel(II) complexes | Grignard reagents (organomagnesium compounds) | One of the earliest cross-coupling methods; Grignard reagents are highly reactive. organic-chemistry.orgwikipedia.org |

Rearrangement Reactions and Isomerization Pathways

Specific studies detailing the rearrangement and isomerization pathways of this compound are scarce. However, the potential for such reactions exists under certain conditions, influenced by the inherent reactivity of the pyrrole ring and the nature of the chloromethyl substituent.

One plausible rearrangement could involve the migration of the chloromethyl group around the pyrrole ring. Such isomerizations in substituted pyrroles can be thermally induced or catalyzed by acid. The stability of the resulting isomers would be a key driving force. Computational studies on related heterocyclic systems have shown that isomerization can proceed through various transition states with different energy barriers. nih.gov For instance, the greater thermodynamic stability of a 2-substituted pyrrole over a 3-substituted one might provide a driving force for rearrangement under equilibrium conditions, although the kinetic barrier for such a process could be significant.

Another possibility involves reactions where the chloromethyl group itself is transformed, potentially leading to ring-expanded or ring-contracted products under specific, often harsh, reaction conditions. However, without direct experimental evidence for this compound, these remain hypothetical pathways based on the general reactivity of heterocyclic compounds.

Electrophilic Reactions of the Pyrrole Ring in the Presence of the Chloromethyl Group

The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The position of substitution is dictated by the stability of the intermediate carbocation (the arenium ion). For an unsubstituted pyrrole, electrophilic attack is strongly favored at the C2 or C5 positions, as the positive charge in the resulting intermediate can be delocalized over three atoms, including the nitrogen atom. Attack at the C3 or C4 positions leads to a less stable intermediate with delocalization over only two carbon atoms. quora.comonlineorganicchemistrytutor.com

The presence of a substituent at the C3 position, such as the chloromethyl group, influences the regioselectivity of subsequent electrophilic attacks. The chloromethyl group is generally considered to be an electron-withdrawing group due to the electronegativity of the chlorine atom. An electron-withdrawing group at C3 would be expected to deactivate the pyrrole ring towards electrophilic attack, particularly at the adjacent C2 and C4 positions. However, the nitrogen atom's strong activating and directing effect towards the C2 and C5 positions remains a dominant factor.

Therefore, for this compound, electrophilic substitution is most likely to occur at the C5 position, which is an alpha-position and furthest from the deactivating influence of the chloromethyl group. Attack at the C2 position would be less favored due to the proximity of the electron-withdrawing group. Attack at the C4 position would be the least favored.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an electron-rich aromatic ring. wikipedia.org For 3-substituted pyrroles, the regioselectivity of the Vilsmeier-Haack reaction can be influenced by the nature of the substituent. While C2-formylation is typical for pyrroles, studies have shown that 3-formylation can be achieved with N-substituted pyrroles using sterically crowded formamides, suggesting that steric and electronic factors play a role. researchgate.net In the case of this compound, formylation would be anticipated to occur preferentially at the C5 position.

Halogenation: The halogenation of pyrroles is often vigorous and can lead to polyhalogenated products. mbbcollege.in To achieve monohalogenation, milder reagents and conditions are typically employed. For this compound, selective monohalogenation would likely yield the 5-halo-3-(chloromethyl)-1H-pyrrole as the major product. Enzymatic halogenation has also been explored for pyrrole-containing natural products, demonstrating regioselective chlorination at the C3 position of a pyrrole intermediate. nih.gov

Nitration: Nitration of pyrrole requires mild conditions to avoid polymerization. mbbcollege.in For this compound, nitration is expected to proceed at the C5 position, directed by the nitrogen atom and avoiding the deactivating effect of the C3 substituent.

The expected major products of electrophilic substitution on this compound are summarized in the table below.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 5-Formyl-3-(chloromethyl)-1H-pyrrole |

| Chlorination | SO₂Cl₂ or Cl₂ in a non-polar solvent | 5-Chloro-3-(chloromethyl)-1H-pyrrole |

| Bromination | Br₂ in a non-polar solvent or NBS | 5-Bromo-3-(chloromethyl)-1H-pyrrole |

| Nitration | HNO₃ / Acetic Anhydride | 5-Nitro-3-(chloromethyl)-1H-pyrrole |

Derivatization and Advanced Functionalization of 3 Chloromethyl 1h Pyrrole Scaffolds

Synthesis of Novel Pyrrole (B145914) Derivatives utilizing the Chloromethyl Handle

The chloromethyl group at the 3-position of the pyrrole ring serves as a highly reactive electrophilic site, readily undergoing nucleophilic substitution reactions. This reactivity is the cornerstone for the synthesis of a wide range of novel pyrrole derivatives. By carefully selecting the nucleophile, a vast chemical space can be explored, leading to compounds with tailored properties.

One of the most common and straightforward derivatizations is the displacement of the chloride ion by various nucleophiles. For instance, reaction with sodium azide provides a facile route to 3-(azidomethyl)-1H-pyrrole. This azide derivative is a valuable intermediate, as the azido group can be subsequently reduced to an amine, transformed into a triazole via click chemistry, or participate in other nitrogen-centered reactions.

Similarly, direct displacement with amines, thiols, and alkoxides allows for the introduction of aminomethyl, thiomethyl, and alkoxymethyl groups, respectively. These functional groups can significantly alter the physicochemical properties of the parent pyrrole and can also serve as points for further chemical modification.

The versatility of the chloromethyl handle is further demonstrated by its ability to participate in the formation of carbon-carbon bonds. For example, reaction with cyanide ions yields the corresponding 3-(cyanomethyl)-1H-pyrrole, which can be hydrolyzed to the carboxylic acid or reduced to the amine. Furthermore, organometallic reagents, such as Grignard reagents or organocuprates, can be employed to introduce a variety of alkyl and aryl substituents at the methylene bridge.

A summary of representative nucleophilic substitution reactions of 3-(chloromethyl)-1H-pyrrole is presented in the table below.

| Nucleophile | Reagent Example | Product |

| Azide | Sodium azide (NaN3) | 3-(Azidomethyl)-1H-pyrrole |

| Amine | Ammonia (NH3), Primary/Secondary Amines | 3-(Aminomethyl)-1H-pyrrole derivatives |

| Thiol | Sodium hydrosulfide (NaSH), Thiols | 3-(Thiomethyl)-1H-pyrrole derivatives |

| Alkoxide | Sodium methoxide (NaOMe) | 3-(Methoxymethyl)-1H-pyrrole |

| Cyanide | Sodium cyanide (NaCN) | 3-(Cyanomethyl)-1H-pyrrole |

| Malonate | Diethyl malonate | Diethyl 2-(1H-pyrrol-3-ylmethyl)malonate |

These examples represent just a fraction of the possibilities for derivatization at the chloromethyl position. The choice of nucleophile and reaction conditions can be tailored to achieve the desired molecular complexity and functionality, making this compound a truly valuable synthon in organic chemistry.

Strategies for Constructing Complex Polycyclic and Macrocyclic Systems

The reactive nature of the chloromethyl group in this compound provides a powerful tool for the construction of more complex molecular architectures, including polycyclic and macrocyclic systems. These larger structures are of significant interest due to their presence in numerous natural products and their potential applications in materials science and medicinal chemistry.

One common strategy for the synthesis of polycyclic systems involves intramolecular cyclization reactions. By introducing a suitable nucleophilic moiety elsewhere on the pyrrole scaffold or on a substituent attached to the pyrrole nitrogen, the chloromethyl group can act as an electrophilic partner in a ring-forming reaction. For instance, if the pyrrole nitrogen is substituted with a group containing a terminal amine or thiol, an intramolecular cyclization can lead to the formation of fused ring systems such as pyrrolo[1,2-a]pyrazines or pyrrolo[1,2-a]thiophenes.

Another approach involves intermolecular reactions where this compound acts as a building block in a multi-step synthesis. For example, it can be used to link two other heterocyclic rings together, which can then undergo a subsequent cyclization to form a polycyclic aromatic system. The synthesis of pyrrolo[3,2-c]pyridines and other fused heterocyclic systems can be envisioned through such strategies.

The construction of macrocyclic systems often relies on the reaction of bifunctional building blocks. This compound can be functionalized to contain a second reactive site, allowing it to participate in macrocyclization reactions. For example, the pyrrole nitrogen can be derivatized with a long chain containing a nucleophilic group at its terminus. Intramolecular reaction with the chloromethyl group would then lead to the formation of a macrocycle.

Alternatively, intermolecular condensation of two molecules of a suitably derivatized this compound can lead to dimeric macrocycles. For instance, conversion of the chloromethyl group to a nucleophilic handle, such as a thiol, followed by reaction with another molecule of this compound under high dilution conditions can favor the formation of a cyclic dimer.

The following table provides a conceptual overview of strategies for constructing complex systems from this compound.

| Strategy | Description | Potential Product Class |

| Intramolecular Cyclization | A nucleophile within the same molecule displaces the chloride to form a new ring. | Fused pyrrole systems (e.g., pyrrolizines, indolizines) |

| Intermolecular Condensation followed by Cyclization | Reaction with another molecule to form an intermediate that subsequently cyclizes. | Polycyclic aromatic systems |

| Macrocyclization via Intramolecular Reaction | A long chain with a terminal nucleophile attached to the pyrrole cyclizes with the chloromethyl group. | Pyrrole-containing macrocycles |

| Macrocyclization via Intermolecular Dimerization | Reaction of two suitably functionalized pyrrole units to form a cyclic dimer. | Dimeric pyrrole macrocycles |

These strategies highlight the potential of this compound as a key precursor for the synthesis of structurally diverse and complex molecules with potential applications in various fields of chemistry.

Introduction of Diverse Chemical Functionalities via the Chloromethyl Bridge

The chloromethyl group of this compound serves as a versatile bridge for the introduction of a wide array of chemical functionalities. The ease of nucleophilic displacement of the chloride ion allows for the covalent attachment of various chemical moieties, thereby tuning the electronic, steric, and biological properties of the resulting pyrrole derivatives.

A primary route for functionalization is through nucleophilic substitution reactions. A diverse range of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon, can be readily employed. For example, reaction with alcohols or phenols leads to the formation of ethers, while reaction with thiols or thiophenols yields thioethers. These reactions are typically straightforward and proceed with high efficiency.

The introduction of nitrogen-containing functionalities is also readily achievable. Primary and secondary amines react to form the corresponding secondary and tertiary aminomethylpyrroles. The use of azide as a nucleophile, followed by reduction, provides a convenient route to the primary amine, 3-(aminomethyl)-1H-pyrrole. This primary amine can then serve as a handle for further derivatization, such as acylation or alkylation.

Furthermore, the chloromethyl bridge can be utilized to install functionalities that can participate in subsequent, more complex transformations. For example, reaction with the salt of a protected amino acid would introduce an amino acid moiety. Deprotection would then yield a pyrrole-amino acid conjugate. Similarly, attachment of a phosphonate group via the Arbuzov reaction provides access to phosphonate derivatives, which are of interest for their biological activities.

The following table summarizes the introduction of diverse functionalities via the chloromethyl bridge.

| Functional Group to be Introduced | Nucleophilic Reagent | Resulting Functionality |

| Ether | Alcohols, Phenols | -CH2-O-R |

| Thioether | Thiols, Thiophenols | -CH2-S-R |

| Amine (Secondary/Tertiary) | Primary/Secondary Amines | -CH2-NRR' |

| Amine (Primary) | Sodium Azide followed by reduction | -CH2-NH2 |

| Ester | Carboxylate salts | -CH2-O-C(=O)-R |

| Phosphonate | Trialkyl phosphites | -CH2-P(=O)(OR)2 |

| Alkyl/Aryl | Grignard reagents, Organocuprates | -CH2-R |

The ability to introduce such a wide range of chemical functionalities through the chloromethyl bridge underscores the importance of this compound as a versatile starting material in synthetic organic chemistry. This versatility allows for the systematic modification of the pyrrole scaffold to fine-tune its properties for specific applications.

Regioselective Functionalization of the Pyrrole Ring System

While the chloromethyl group at the 3-position is the primary site of reactivity for derivatization, the pyrrole ring itself can undergo further functionalization. The regioselectivity of these subsequent reactions is influenced by the electronic nature of the pyrrole ring and the directing effects of the existing substituent. Pyrrole is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution.

The Vilsmeier-Haack reaction is a classic example of an electrophilic substitution that can be performed on the pyrrole ring. organic-chemistry.orgchemistrysteps.comyoutube.comwikipedia.org This reaction typically introduces a formyl group at the position most activated towards electrophilic attack. In the case of a 3-substituted pyrrole, the substitution pattern will be directed by the electronic properties of the substituent. For this compound, the electron-withdrawing nature of the chloromethyl group is expected to direct incoming electrophiles to the C2 and C5 positions. The precise regioselectivity between the C2 and C5 positions can be influenced by the reaction conditions and the steric hindrance of the electrophile.

Another important class of reactions for the functionalization of the pyrrole ring is metal-catalyzed cross-coupling reactions. To perform these reactions, a halogen atom is typically introduced onto the pyrrole ring first. Halogenation of pyrroles can be achieved with various reagents, and the regioselectivity is again dependent on the directing effect of the 3-substituent. Once a halogenated derivative of this compound is obtained, it can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds at specific positions on the pyrrole ring.

The regioselective functionalization of the pyrrole ring of this compound is a key strategy for the synthesis of highly substituted and complex pyrrole derivatives. The interplay between the reactivity of the chloromethyl group and the electrophilic nature of the pyrrole ring allows for a stepwise and controlled approach to building molecular complexity.

| Reaction Type | Reagent(s) | Expected Position of Functionalization |

| Vilsmeier-Haack Formylation | POCl3, DMF | C2 and/or C5 |

| Halogenation | NBS, NCS, I2 | C2, C4, and/or C5 |

| Metal-Catalyzed Cross-Coupling | After halogenation, with boronic acids, organostannanes, etc. | Position of the halogen |

| N-Alkylation/Acylation | Base, then alkyl halide or acyl chloride | N1 |

This table provides a general overview of potential regioselective functionalization reactions. The actual outcome of these reactions can be highly dependent on the specific reagents, reaction conditions, and the presence of other substituents on the pyrrole ring.

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(Chloromethyl)-1H-pyrrole, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical shifts of all protons and carbons and to establish their connectivity.

High-Resolution 1H NMR and 13C NMR for Structural Assignment

A high-resolution ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) ring and the chloromethyl group. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment and spatial relationships of these protons. Similarly, a ¹³C NMR spectrum would reveal the chemical shifts of the five carbon atoms in the molecule, including the pyrrole ring carbons and the chloromethyl carbon.

Hypothetical ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H1 (N-H) | Broad singlet | - | - |

| H2 | Triplet or multiplet | - | J(H2,H4), J(H2,H5) |

| H4 | Triplet or multiplet | - | J(H4,H2), J(H4,H5) |

| H5 | Triplet or multiplet | - | J(H5,H2), J(H5,H4) |

| CH₂Cl | Singlet | - | - |

Note: This table is a hypothetical representation and is not based on experimental data.

Hypothetical ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | - |

| C3 | - |

| C4 | - |

| C5 | - |

| CH₂Cl | - |

Note: This table is a hypothetical representation and is not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, revealing the coupling network within the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

NMR Studies on Conformational Preferences and Tautomerism

While significant conformational flexibility is not expected for the rigid pyrrole ring, NMR studies, potentially at variable temperatures, could provide insights into the rotational barrier of the chloromethyl group. Furthermore, NMR spectroscopy is a powerful tool to investigate tautomerism. For this compound, it would be the primary method to confirm the predominance of the 1H-tautomer and to rule out the presence of other tautomeric forms under the experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

An FT-IR (Fourier-Transform Infrared) spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the pyrrole ring, C-H stretching and bending vibrations of the aromatic ring and the chloromethyl group, C=C and C-N stretching vibrations of the pyrrole ring, and the C-Cl stretching vibration of the chloromethyl group.

A complementary Raman spectrum would also provide information on these vibrational modes, with some bands being more intense in Raman than in IR, and vice-versa, aiding in a more complete vibrational assignment.

Hypothetical FT-IR/Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3300-3500 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (CH₂) | 2850-2960 |

| C=C stretch (pyrrole ring) | 1500-1600 |

| C-N stretch (pyrrole ring) | 1300-1400 |

| C-Cl stretch | 600-800 |

Note: This table is a hypothetical representation and is not based on experimental data.

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the solid state or in concentrated solutions, the N-H group of the pyrrole ring can participate in intermolecular hydrogen bonding. This would be observable in the FT-IR spectrum as a broadening and a shift to lower frequency of the N-H stretching band compared to a dilute solution in a non-polar solvent.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with the presence of M⁺ and M+2 peaks in an approximate 3:1 ratio).

The fragmentation pattern would provide further structural information. Common fragmentation pathways for pyrroles involve ring cleavage, while the chloromethyl group could be lost as a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₅H₆ClN, the theoretical exact mass can be calculated. This calculation is fundamental for its identification in complex mixtures and for the confirmation of its synthesis.

However, a thorough review of scientific databases and literature reveals a lack of published experimental HRMS data specifically for this compound. While mass spectrometry data is available for other pyrrole derivatives, such as 3-methyl-1H-pyrrole, this information is not directly applicable to the chloromethyl-substituted variant. The presence of chlorine and its isotopic pattern (³⁵Cl and ³⁷Cl) would be a key characteristic in the mass spectrum of this compound, but no such experimental spectra have been publicly documented.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₆ClN |

| Monoisotopic Mass | 115.01888 u |

| Average Mass | 115.568 u |

| Nominal Mass | 115 u |

Note: This table represents calculated theoretical values, not experimental data.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.

Despite the utility of this technique, there are no published single-crystal X-ray diffraction studies for this compound in the Cambridge Structural Database (CSD) or other crystallographic repositories. While studies on related compounds, such as pyrrol-2-yl chloromethyl ketone derivatives, have been conducted, these molecules have different substituents and substitution patterns on the pyrrole ring, and therefore their crystal structures are not representative of this compound mdpi.com. The absence of experimental crystallographic data means that the solid-state conformation and packing of this compound have not been empirically determined.

Advanced Spectroscopic Techniques for Investigating Electronic and Vibrational Structures

Advanced spectroscopic techniques, including various forms of absorption and emission spectroscopy, are employed to probe the electronic and vibrational energy levels of molecules. These methods provide insight into the molecular orbitals, electronic transitions, and vibrational modes of a compound.

For this compound, specific experimental data from advanced spectroscopic analyses are not available in the reviewed literature. While extensive spectroscopic studies have been performed on pyrrole itself and other derivatives to understand their electronic and vibrational properties, this body of research does not specifically detail the effects of a 3-(chloromethyl) substituent. Theoretical studies and computational chemistry could predict the electronic and vibrational spectra of this compound, but these would require experimental validation, which is currently lacking.

Computational and Theoretical Investigations of 3 Chloromethyl 1h Pyrrole Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules. nih.gov This approach is favored for its balance of computational cost and accuracy, making it suitable for investigating medium-sized organic molecules like 3-(Chloromethyl)-1H-pyrrole. scispace.com DFT calculations are centered on determining the electron density of a system to derive its energy and other properties. Functionals such as B3LYP and M06-2X, paired with basis sets like 6-311G(d,p), are commonly employed to model the electronic and structural parameters of heterocyclic compounds. scispace.comrdd.edu.iqresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nih.gov For this compound, DFT calculations are used to find the minimum energy structure by adjusting bond lengths, bond angles, and dihedral angles. rdd.edu.iq The pyrrole (B145914) ring itself is expected to be nearly planar, a characteristic feature of aromatic heterocyclic systems.

A key aspect of the conformational analysis for this molecule is the rotation around the single bond connecting the chloromethyl group (-CH₂Cl) to the pyrrole ring at the C3 position. Computational scans of the potential energy surface (PES) by systematically rotating this bond can identify the most stable conformers and the energy barriers separating them. nih.gov These calculations reveal whether specific orientations of the chloromethyl group are energetically preferred due to steric or electronic effects.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| N1-C2 | 1.375 |

| C2-C3 | 1.380 |

| C3-C4 | 1.425 |

| C4-C5 | 1.382 |

| N1-C5 | 1.378 |

| C3-C6 (CH₂) | 1.510 |

| C6-Cl | 1.795 |

| Bond Angles (°) | |

| C5-N1-C2 | 109.5 |

| N1-C2-C3 | 108.0 |

| C2-C3-C4 | 107.5 |

| C2-C3-C6 | 128.0 |

| C3-C6-Cl | 111.0 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. youtube.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. rdd.edu.iq The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.55 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

DFT calculations are highly effective at predicting spectroscopic data, which is invaluable for structure verification and interpretation of experimental results. nih.gov

NMR Chemical Shifts : By employing methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus. mdpi.com These values can then be converted into predicted ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). nih.gov Such predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules where assignments may be ambiguous. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. nih.gov

IR Frequencies : The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. mdpi.com These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Calculated IR spectra can help identify characteristic vibrational modes, such as N-H stretching, C-H stretching of the aromatic ring, and the vibrations associated with the C-Cl bond in the chloromethyl group.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative Data)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| H1 (N-H) | 8.10 |

| H2 | 6.75 |

| H4 | 6.15 |

| H5 | 6.60 |

| H6 (-CH₂) | 4.60 |

| ¹³C NMR | |

| C2 | 119.0 |

| C3 | 115.5 |

| C4 | 108.0 |

| C5 | 117.5 |

| C6 (-CH₂) | 40.0 |

Ab Initio Methods for High-Accuracy Calculations

While DFT is widely used, ab initio (from first principles) methods provide a pathway to higher accuracy, albeit at a greater computational expense. rsc.org These methods solve the Schrödinger equation without relying on the empirical parameters often found in DFT functionals.

For a molecule like this compound, methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can be used to obtain highly accurate energies, geometries, and molecular properties. nih.govcardiff.ac.uk These high-level calculations are often used to benchmark the results from more cost-effective DFT methods or to investigate systems where DFT may be less reliable. nih.govcardiff.ac.uk For instance, ab initio calculations can provide definitive values for reaction barriers or conformational energy differences that are critical for understanding the molecule's dynamic behavior. rowan.edu

Mechanistic Pathways and Transition State Analysis

Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. For this compound, two primary types of reactions are of interest: substitution at the chloromethyl group and electrophilic substitution on the pyrrole ring. onlineorganicchemistrytutor.compearson.com

Using DFT or ab initio methods, the entire potential energy surface of a reaction can be mapped out. acs.org This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net Locating the TS and confirming it with a frequency calculation (which should yield exactly one imaginary frequency) is a key step in understanding reaction mechanisms. acs.org

Once the stationary points (reactants, products, intermediates, TS) on the potential energy surface have been located, a reaction energy profile can be constructed. This profile visualizes the energy changes that occur as the reaction progresses. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a primary determinant of the reaction rate. researchgate.net

By applying Transition State Theory (TST), these calculated activation energies can be used to estimate reaction rate constants. polimi.it For this compound, this allows for a quantitative comparison of different possible reaction pathways. For example, one could computationally determine whether an electrophile is more likely to attack the C2, C4, or C5 position of the pyrrole ring by comparing the activation energies for each pathway. researchgate.netresearchgate.net Similarly, the energy profile for a nucleophilic substitution reaction (e.g., Sₙ2) at the chloromethyl carbon can be calculated to predict its feasibility and rate.

Table 4: Illustrative Energy Profile for Electrophilic Substitution on this compound

| Reaction Pathway | Relative Energy of Intermediate (kcal/mol) | Activation Energy (Ea) (kcal/mol) | Reaction Energy (ΔEr) (kcal/mol) |

|---|---|---|---|

| Attack at C2 | -2.5 | 13.5 | -15.0 |

| Attack at C4 | -1.0 | 18.0 | -12.5 |

| Attack at C5 | -2.2 | 14.0 | -14.8 |

Role of Catalysts and Solvents in Reaction Mechanisms

Computational and theoretical studies are instrumental in elucidating the intricate roles that catalysts and solvents play in the reaction mechanisms involving this compound and related derivatives. These investigations provide molecular-level insights into reaction pathways, transition states, and the energetics of chemical transformations, which are often difficult to discern through experimental means alone.

Catalysts: The functionalization of the pyrrole ring, including chlorination and other electrophilic substitutions, is often facilitated by catalysts. uctm.edu Theoretical models are employed to understand how these catalysts operate. For instance, in Lewis acid-catalyzed reactions, computational studies can model the coordination of the Lewis acid to the reacting species, revealing how this interaction enhances the electrophilicity of the reagent and lowers the activation energy of the reaction. Density Functional Theory (DFT) is a common method used to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. researchgate.net For example, in the palladium-catalyzed synthesis of substituted pyrroles, computational models can delineate the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, providing clarity on the role of the metal center and its ligands. mdpi.com

Solvents: The choice of solvent can significantly influence reaction rates and selectivity. Computational chemistry offers two primary models to simulate solvent effects:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute, which can stabilize or destabilize reactants, intermediates, and transition states. rsc.orgrsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally more demanding but allows for the investigation of specific, short-range interactions like hydrogen bonding between the solvent and the reacting molecules. rsc.org A hybrid approach, combining an explicit model for the first solvation shell with an implicit model for the bulk solvent, often provides a balance between accuracy and computational cost. rsc.org

For reactions involving pyrrole derivatives, computational studies have shown that polar solvents can stabilize charged intermediates common in electrophilic aromatic substitution pathways. nih.gov For instance, in the photocatalytic C-H amination of N-arylpyrroles, reaction yields were observed to be highly solvent-dependent, with polar aprotic solvents like acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) providing better results than less polar options like dichloromethane (B109758) (DCM). acs.org Theoretical models can rationalize these findings by calculating the free energy profiles of the reaction in different solvents, thereby predicting the optimal solvent environment.

Aromaticity Assessment of Pyrrole Rings in Chloromethyl Derivatives

The aromaticity of the pyrrole ring is a key determinant of its chemical reactivity and stability. The introduction of a chloromethyl substituent at the C3 position can modulate the π-electron delocalization within the ring. Computational methods provide quantitative measures of aromaticity through various indices, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus Independent Chemical Shift (NICS) being the most prominent.

Harmonic Oscillator Model of Aromaticity (HOMA) Indices

The HOMA index is a geometry-based measure of aromaticity. mdpi.com It evaluates the deviation of bond lengths within a ring from an optimal value, which is characteristic of a fully aromatic system. The HOMA index is calculated using the formula:

HOMA = 1 - [α/n * Σ(Ropt - Ri)²]

where n is the number of bonds in the ring, α is a normalization constant, Ropt is the optimal bond length for a given bond type (e.g., C-C, C-N), and Ri is the actual bond length in the molecule being studied. mdpi.comacs.org

Nucleus Independent Chemical Shift (NICS) Calculations

NICS is a magnetic criterion for aromaticity that is based on the magnetic shielding at a specific point in space, typically the geometric center of the ring (NICS(0)) or 1 Å above the ring's plane (NICS(1)). acs.orggithub.io The calculation involves placing a "ghost" atom (with no basis functions or electrons) at the desired point and calculating its magnetic shielding tensor using standard quantum chemistry methods.

The interpretation of NICS values is as follows:

Negative NICS values (e.g., -5 to -15 ppm) indicate the presence of a diatropic ring current, which is a hallmark of aromaticity. acs.orgresearchgate.net

Positive NICS values suggest a paratropic ring current, characteristic of anti-aromatic systems. nih.gov

Values close to zero are typical for non-aromatic compounds. nih.gov

The NICS(1) value is often considered a more reliable indicator of π-electron aromaticity as it is less influenced by the local σ-framework contributions that can affect NICS(0). nih.gov For the parent pyrrole molecule, NICS values confirm its aromatic character. The chloromethyl substituent, through its inductive and potential hyperconjugative effects, would be expected to alter the ring current and thus modify the calculated NICS values.

| Compound | Aromaticity Index | Calculated Value (ppm) | Indication |

|---|---|---|---|

| Pyrrole (Reference) | NICS(0) | -13.634 | Aromatic |

| Benzene (Reference) | NICS(1) | -10.20 | Aromatic |

Table 1: Representative NICS values for aromatic compounds. The NICS(0) value for pyrrole indicates significant aromatic character. researchgate.net The NICS(1) for benzene is a common benchmark for aromaticity.

Non-Covalent Interactions and Intermolecular Forces

The supramolecular architecture and crystal packing of this compound are governed by a network of non-covalent interactions and intermolecular forces. mdpi.com Computational tools, particularly Hirshfeld surface analysis, are invaluable for visualizing and quantifying these interactions. mdpi.com

Hirshfeld Surface Analysis: This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules in the crystal. mdpi.com By mapping various properties onto this surface, one can analyze the intermolecular contacts. A key visualization is the 2D fingerprint plot, which summarizes all intermolecular contacts in the crystal.

Studies on structurally related chloromethylated pyrrole derivatives provide insight into the expected interactions. The primary intermolecular contacts typically include:

Hydrogen Bonding: The N-H group of the pyrrole ring is a potent hydrogen bond donor, readily interacting with electronegative atoms like oxygen or chlorine on neighboring molecules. nih.gov

Cl···H Interactions: The chlorine atom of the chloromethyl group can act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from adjacent molecules. These interactions play a crucial role in linking molecules together. nih.gov

π-π Stacking: The aromatic pyrrole rings can engage in π-π stacking interactions, further stabilizing the crystal lattice. nih.gov

C-Cl···π Interactions: The chlorine atom can also interact with the π-system of a neighboring pyrrole ring.

A quantitative breakdown of these interactions can be derived from the Hirshfeld surface analysis, showing the percentage contribution of each contact type to the total surface area.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~43% |

| Cl···H / H···Cl | ~22% |

| O···H / H···O | ~19% |

Table 2: Example of percentage contributions of the most significant intermolecular contacts for a related heterocyclic compound containing a chloroethyl group, as determined by Hirshfeld surface analysis. nih.gov These values illustrate the typical distribution of non-covalent interactions in such crystals.

Energy framework calculations, another computational tool, can be used to quantify the energetic contributions of these different intermolecular forces (electrostatic, dispersion, polarization, and repulsion), providing a deeper understanding of the forces driving crystal formation. mdpi.com

Applications of 3 Chloromethyl 1h Pyrrole in Materials Science and Advanced Chemical Synthesis

Building Blocks for Polymeric Materials

The intrinsic properties of the pyrrole (B145914) ring, such as its electrical conductivity when polymerized, make it a valuable component in materials science. 3-(Chloromethyl)-1H-pyrrole provides a strategic advantage for creating advanced polymeric materials with precisely controlled structures and properties.

Synthesis of Pyrrole-Based Polymers with Tailored Properties

While polypyrrole is traditionally synthesized through the oxidative polymerization of the pyrrole monomer, the presence of a chloromethyl group on the pyrrole ring offers alternative and more controlled routes to create functional polymers. This functional handle is particularly suited for "grafting" techniques, where polymer chains are grown from or attached to a surface or another polymer backbone.

"Grafting-from" Method: The chloromethyl group can be converted into an initiator site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). By anchoring the this compound unit to a surface or a primary polymer chain and subsequently initiating polymerization, dense brushes of a secondary polymer can be grown from the pyrrole unit. This method allows for precise control over the length and density of the grafted chains.

"Grafting-to" Method: In this approach, pre-synthesized polymer chains with a reactive end-group can be attached to the pyrrole ring via a nucleophilic substitution reaction with the chloromethyl group. This allows for the combination of different types of polymers, creating well-defined block copolymers.

These grafting strategies enable the synthesis of copolymers that combine the conductive or biocompatible properties of polypyrrole with other desired characteristics, such as solubility, flexibility, or specific functionalities from the grafted chains. researchgate.netnih.govmdpi.com The ability to introduce specific functional groups allows for the tailoring of the polymer's final properties for specific applications. nih.gov

| Polymer Synthesis Strategy | Description | Potential Advantage |

| Oxidative Polymerization | Traditional method involving the chemical or electrochemical oxidation of pyrrole monomers. researchgate.net | Synthesis of bulk conductive polypyrrole films. researchgate.net |

| "Grafting-from" | Initiating polymerization from the functionalized pyrrole unit attached to a backbone. nih.govnih.gov | High grafting density and control over side-chain length. |

| "Grafting-to" | Attaching pre-formed polymer chains to the functionalized pyrrole unit. mdpi.comnih.gov | Well-defined structure with precise knowledge of side-chain molecular weight. |

Applications in Organic Electronics and Photonics

Pyrrole-containing polymers are extensively studied for their semiconducting properties, making them suitable for various applications in organic electronics. researchgate.netnih.gov The development of donor-acceptor (D-A) type conjugated polymers has been a significant area of research for enhancing the performance of organic field-effect transistors (OFETs). frontiersin.org

Pyrrole-based materials are excellent candidates for these applications due to their electron-rich nature. researchgate.net The strategic design of polymers incorporating pyrrole can lead to materials with high charge carrier mobility, a crucial factor for efficient OFETs. frontiersin.org By using precursors like this compound, it is possible to synthesize polymers where the pyrrole unit is precisely positioned within a larger conjugated system, thereby tuning the material's electronic properties, such as its HOMO/LUMO energy levels and optical band gap. These tailored polymers can be used as the active semiconductor layer in OFETs and as donor or acceptor materials in organic photovoltaic (OPV) devices. researchgate.netfrontiersin.org

Precursors for Functional Organic Molecules

The reactivity of the chloromethyl group makes this compound an ideal starting material for the synthesis of more complex, functional organic molecules. The pyrrole core can be readily attached to other molecular scaffolds through nucleophilic substitution, enabling the creation of novel sensors, probes, dyes, and pigments.

Development of Sensors and Probes

The pyrrole ring is a key component in many fluorescent molecules. Its electron-donating character can be harnessed to create push-pull chromophores, which are often sensitive to their chemical environment. This sensitivity makes them excellent candidates for chemical sensors and biological probes. nih.gov

This compound serves as a versatile precursor for building such sensors. The chloromethyl group allows for the covalent attachment of the pyrrole moiety to receptor units that can selectively bind to specific ions or molecules. Upon binding of the target analyte, the electronic structure of the conjugated system is altered, resulting in a detectable change in the fluorescence or absorption spectrum. For instance, a pyrrole unit can be linked to a crown ether for cation sensing or to a hydrogen-bonding motif for anion recognition. The synthesis of carboxyl-functionalized polypyrrole derivatives has demonstrated the potential for creating membranes with specific recognition sites for biomolecule immobilization and for amplifying fluorescence quenching signals. nih.gov

Synthesis of Dyes and Pigments

Pyrrole is the central building block of the diketopyrrolopyrrole (DPP) class of high-performance pigments and dyes. mdpi.comnih.gov DPP-based materials are known for their brilliant colors, exceptional photostability, and strong fluorescence, which makes them valuable in a wide range of applications, from automotive paints to organic electronics and bioimaging. mdpi.comnih.gov

The classical synthesis of the DPP core involves the reaction of a nitrile with a succinate (B1194679) derivative. While this compound itself is not a direct precursor in this specific reaction, its derivatives are crucial. For example, it can be readily converted into 3-cyanopyrrole or other functionalized pyrroles that can then participate in the construction of the DPP skeleton.

Furthermore, the chloromethyl group provides a route for the post-synthetic modification of existing dye molecules. A pre-formed chromophore could be functionalized with a pyrrole unit by reacting it with this compound, potentially altering its photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yield, and Stokes shift. beilstein-journals.orgnih.gov The alkylation of the amide groups in the DPP core is a common strategy to improve solubility and tune optical properties. uctm.edu The reactive nature of the chloromethyl group makes it a suitable agent for such modifications.

| Property | Description | Relevance to Dyes and Pigments |

| Absorption Maximum (λmax) | The wavelength at which a substance shows maximum absorbance of light. | Determines the color of the dye. |

| Emission Maximum (λem) | The wavelength at which a substance shows maximum fluorescence intensity. | Determines the color of the emission for fluorescent dyes. |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Measures the efficiency of the fluorescence process; higher values are desirable for probes. mdpi.com |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is often beneficial for fluorescent probes to minimize self-absorption. mdpi.com |

Role in Catalysis Research

In the field of catalysis, pyrrole-containing molecules are used as ligands to coordinate with metal centers, forming catalysts that can mediate a variety of organic transformations. The electronic properties of the pyrrole ring can influence the reactivity and selectivity of the metallic center. Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool in synthesis, with pyrrole derivatives playing a significant role. nih.gov

This compound is an excellent precursor for the synthesis of novel ligands and organocatalysts. The chloromethyl group can react with various nucleophiles, such as amines, phosphines, or thiols, to covalently link the pyrrole ring to other coordinating groups. This allows for the modular construction of multidentate ligands with tailored steric and electronic properties. For example, reacting this compound with a phosphine (B1218219) could yield a pyrrolylmethylphosphine ligand, which can be used in transition-metal-catalyzed cross-coupling reactions. Similarly, its reaction with chiral amines can lead to the formation of new chiral ligands for asymmetric catalysis or novel organocatalysts for stereoselective transformations. nih.gov The development of new synthetic methods, such as the Paal-Knorr synthesis, has expanded the accessibility of various substituted pyrroles for catalytic applications. organic-chemistry.org

Ligand Design for Metal-Catalyzed Reactions

The pyrrole nucleus is a foundational component in the design of ligands for transition metal catalysts, owing to its electron-rich nature and the coordinating ability of the nitrogen atom. This compound is a versatile precursor for creating sophisticated ligand frameworks. The primary synthetic strategy involves the displacement of the chloride ion by a variety of nucleophilic reagents, allowing for the attachment of diverse coordinating atoms such as phosphorus, nitrogen, and sulfur.

This functionalization pathway enables the synthesis of monodentate or multidentate ligands with tunable steric and electronic properties. For instance, reaction with phosphines can yield phosphine-pyrrole ligands, while reactions with amines or thiols can produce aminomethyl- or thiomethyl-pyrrole derivatives, respectively. These modified pyrroles can then be chelated to metal centers, such as palladium, platinum, copper, or nickel, to form coordination complexes. researchgate.net The specific properties of the resulting metal complex, and therefore its catalytic activity, can be finely adjusted by the choice of nucleophile used to functionalize the this compound precursor.

Table 1: Potential Ligand Donor Groups via Nucleophilic Substitution

| Nucleophile (Nu:⁻) | Reagent Example | Resulting Functional Group | Potential Coordinating Atom |

| Phosphide (R₂P⁻) | Lithium diphenylphosphide (LiPPh₂) | -CH₂PR₂ | Phosphorus |

| Amine (R₂NH) | Diethylamine (Et₂NH) | -CH₂NR₂ | Nitrogen |

| Thiolate (RS⁻) | Sodium thiophenolate (NaSPh) | -CH₂SR | Sulfur |

| Pyrazolide | Pyrazole | -CH₂(C₃H₃N₂) | Nitrogen |

Precursors for Heterogeneous Catalysts